molecular formula C24H27N5O3S B11280870 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B11280870
M. Wt: 465.6 g/mol
InChI Key: SEGJPWXZXYAVDO-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinyl sulfanyl group and an acetamidophenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazinyl ring, the introduction of the sulfanyl group, and the coupling with the acetamidophenyl and trimethylphenyl butanamide moieties. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Disilane-bridged architectures:

Uniqueness

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide stands out due to its complex structure, which combines multiple functional groups and moieties

Properties

Molecular Formula

C24H27N5O3S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C24H27N5O3S/c1-6-19(22(31)26-20-14(3)11-13(2)12-15(20)4)33-24-27-23(32)21(28-29-24)17-9-7-8-10-18(17)25-16(5)30/h7-12,19H,6H2,1-5H3,(H,25,30)(H,26,31)(H,27,29,32)

InChI Key

SEGJPWXZXYAVDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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